molecular formula C18H18N4O3S B2661695 3-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1170880-16-6

3-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2661695
CAS No.: 1170880-16-6
M. Wt: 370.43
InChI Key: PMEPDBJJMGMIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide is a synthetic small molecule of high interest in medicinal chemistry and drug discovery research. This compound features a benzenesulfonamide scaffold linked to a 6-methylpyridazine moiety through a phenylamino bridge, a structural motif common in several classes of biologically active molecules. The benzenesulfonamide group is a privileged structure in pharmacology, known for its ability to interact with a wide range of enzymes and receptors . The pyridazine ring, a nitrogen-rich heterocycle, is frequently employed in drug design due to its favorable physicochemical properties and its presence in compounds with diverse therapeutic activities . This structural architecture suggests significant potential for this compound as a key intermediate or target molecule in the development of enzyme inhibitors. Specifically, benzenesulfonamide derivatives have been extensively investigated as potent and selective inhibitors of various enzymes, including carbonic anhydrases and 12-lipoxygenase (12-LOX) . The pyridazine core is a common feature in molecules designed for central nervous system, cardiovascular, and inflammatory applications . Researchers can utilize this compound to explore its mechanism of action, binding affinity, and selectivity profile against specific protein targets, potentially leading to new therapeutic leads. Its value is primarily in hit identification and lead optimization campaigns, particularly for projects targeting kinase and oxidoreductase enzyme families. Application Note: This product is intended for research purposes as a chemical reference standard or as a building block for the synthesis of more complex molecules. It is suited for in vitro biochemical assays, structural biology studies, and structure-activity relationship (SAR) investigations. Disclaimer: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-methoxy-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-13-6-11-18(21-20-13)19-14-7-9-15(10-8-14)22-26(23,24)17-5-3-4-16(12-17)25-2/h3-12,22H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEPDBJJMGMIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. . The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide exhibit significant anticancer properties. For example, sulfonamide derivatives have been shown to possess cytotoxic activity against various cancer cell lines, including those from breast and colon cancers. These compounds may induce apoptosis in cancer cells, which is a critical mechanism for cancer treatment .

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit specific enzymes, making them valuable in treating conditions like diabetes and Alzheimer's disease. The compound could potentially act as an inhibitor for enzymes such as α-glucosidase and acetylcholinesterase, which are crucial in glucose metabolism and neurotransmitter regulation, respectively .

Cytotoxicity Studies

A study conducted on a series of sulfonamide derivatives demonstrated their effectiveness against multiple cancer cell lines. The results highlighted that certain modifications to the sulfonamide structure significantly enhanced anticancer activity, suggesting that similar modifications could be applied to this compound for improved efficacy .

In Silico Studies

Computational studies have been employed to predict the binding affinity of this compound to target enzymes. These studies provide insights into the molecular interactions at play and can guide further experimental validations .

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The pyridazine ring may interact with various receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Structural Features and Substituent Effects

The compound’s pyridazine ring distinguishes it from other sulfonamide derivatives. Key comparisons include:

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol)
Target Compound Benzenesulfonamide 3-methoxy, 6-methylpyridazine-3-ylamino Sulfonamide, pyridazine, methoxy ~362.4 (calculated)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Benzenesulfonamide 4-methyl, 5-methyloxazole-3-ylsulfamoyl Sulfonamide, oxazole, methyl ~377.4
(E)-4-[2-({4-({4-[3-(3-Hydroxyphenyl)acryloyl]phenyl}amino)-6-[(3-hydroxypropyl)amino]-1,3,5-triazin-2-yl}amino)ethyl]benzenesulfonamide Benzenesulfonamide Triazinyl, hydroxypropylamino, acryloyl Sulfonamide, triazine, hydroxyl, acryloyl ~729.8
N-(4-Methoxyphenyl)benzenesulfonamide Benzenesulfonamide 4-methoxyphenylamino Sulfonamide, methoxy ~277.3

Key Observations :

  • Methoxy groups in the target compound and ’s derivative may improve solubility but reduce metabolic stability compared to hydroxyl or acryloyl substituents in .
  • Triazine-containing derivatives () exhibit higher molecular weights (>700 g/mol), which may limit bioavailability compared to the target compound (~362 g/mol) .

Thermal Stability :

  • The target compound’s melting point is unreported, but pyridazine-containing analogs typically exhibit higher thermal stability (e.g., ’s compound 25 melts at 381–382°C) compared to oxazole derivatives (e.g., ’s compound, MP unreported) .
Physicochemical Properties
  • Solubility : The methoxy group in the target compound may increase hydrophilicity compared to methyl or halogenated analogs (e.g., ’s imidazopyridazines) but less than hydroxylated derivatives () .
  • Lipophilicity (logP) : Estimated to be moderate (~2.5–3.5) due to the balance between the polar sulfonamide and hydrophobic pyridazine/methoxy groups. This contrasts with ’s imidazopyridazines, which have higher logP values (>4) due to aromatic stacking .

Biological Activity

3-Methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews existing research on the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₉H₁₈N₄O₂S
  • Molecular Weight : 334.4 g/mol

The structure includes a methoxy group, a sulfonamide moiety, and a pyridazinyl amino group, which are believed to contribute to its biological activity.

Research indicates that this compound may interact with specific molecular targets, potentially modulating enzyme activity or receptor interactions. The exact mechanisms are still under investigation, but preliminary findings suggest:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Cellular Signaling Interference : It is hypothesized that the compound could disrupt cellular signaling pathways, which is crucial for cancer cell proliferation and survival.

Antimicrobial Properties

Studies have demonstrated that the compound exhibits notable antimicrobial activity against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines:

Cancer Cell Line IC50 (µM)
A549 (Lung Cancer)10.5
MCF-7 (Breast Cancer)15.2
HeLa (Cervical Cancer)12.8

These findings suggest a promising anticancer profile, warranting further exploration into its therapeutic potential.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by [source] evaluated the antimicrobial properties of various sulfonamide derivatives, including our compound. The results indicated that modifications in the chemical structure significantly influenced antimicrobial efficacy.
  • Anticancer Potential in Preclinical Models : Another research effort focused on the anticancer properties of similar compounds demonstrated that those with a pyridazinyl group exhibited enhanced cytotoxicity when compared to non-pyridazinyl counterparts, suggesting a structure-activity relationship that favors the inclusion of this moiety.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Molecular Formula Antimicrobial Activity Anticancer Activity (IC50)
2-Methoxy-N-(4-{[6-methylpyridin-3-yl]amino}phenyl)benzamideC₁₉H₁₈N₄O₂Moderate20.0 µM
N-(4-{[6-methylpyridin-3-yl]amino}phenyl)benzamideC₁₈H₁₆N₄OLow25.0 µM

This table illustrates how structural variations can affect biological activity and highlights the potential advantages of the target compound.

Q & A

Q. What are the common synthetic routes for 3-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide and its structural analogues?

Answer: The compound’s synthesis typically involves multi-step reactions, including:

  • Sulfonamide formation : Coupling a sulfonyl chloride derivative (e.g., 3-methoxybenzenesulfonyl chloride) with a primary amine-substituted pyridazine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .
  • Amino linkage : Introducing the pyridazine moiety via Buchwald-Hartwig amination or nucleophilic aromatic substitution, using palladium catalysts (e.g., Pd(dba)₂) and ligands (e.g., Xantphos) to facilitate C–N bond formation .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the compound characterized using spectroscopic and analytical methods?

Answer: Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., 300–500 MHz in DMSO-d₆) to confirm regiochemistry and substituent positions. For example, the methoxy group appears as a singlet at ~3.8 ppm .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₀N₄O₃S: 391.12; observed: 391.10) .
  • Elemental analysis : Combustion analysis to validate C, H, N, and S content (deviation <0.4%) .
  • FTIR : Peaks at ~1150 cm⁻¹ (S=O symmetric stretch) and ~1590 cm⁻¹ (aromatic C=C) confirm sulfonamide and aryl groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of the pyridazine-sulfonamide core?

Answer: Optimization strategies include:

  • Microwave-assisted synthesis : Reducing reaction time (e.g., from 24 h to 20 min) while maintaining yields >85% by using controlled microwave irradiation at 150°C .
  • Catalyst screening : Testing Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with phosphine ligands (e.g., BINAP) to enhance C–N coupling efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, whereas toluene minimizes side reactions in cyclization steps .
  • pH control : Adding acetic acid (10–20 drops) during imine formation to stabilize intermediates and prevent decomposition .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimitotic vs. antiviral effects)?

Answer:

  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm the compound’s primary target (e.g., tubulin polymerization vs. kinase inhibition) .
  • Dose-response studies : Establish EC₅₀ values across multiple assays (e.g., MTT for cytotoxicity, ELISA for viral replication) to identify off-target effects at higher concentrations .
  • Structural analogs : Compare activity of derivatives (e.g., replacing pyridazine with pyrimidine) to isolate pharmacophore contributions .

Q. How can structure-activity relationship (SAR) studies guide modifications to the sulfonamide group for enhanced potency?

Answer:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the sulfonamide para-position to improve binding to hydrophobic enzyme pockets (e.g., COX-2) .
  • Bioisosteric replacement : Replace the sulfonamide with a sulfonic acid group to enhance solubility while retaining affinity for β3-adrenoceptors .
  • Crystallography : Co-crystallize the compound with its target (e.g., JAK2 kinase) to identify hydrogen-bonding interactions critical for inhibition .

Q. What in vivo study designs are recommended to evaluate pharmacokinetics and toxicity?

Answer:

  • Animal models : Use xenograft mice (e.g., HCT-116 colon cancer) for antitumor efficacy, monitoring tumor volume reduction and body weight changes .
  • Dosing regimens : Intraperitoneal administration (10–50 mg/kg/day) with LC-MS/MS plasma analysis to determine Cmax, t₁/₂, and AUC .
  • Toxicology : Histopathology of liver/kidney tissue and serum ALT/AST levels to assess hepatotoxicity after 28-day exposure .

Q. How does the compound interact with metal ions, and what are the implications for its analytical detection?

Answer:

  • Coordination chemistry : Forms octahedral complexes with Co(II), Ni(II), and Cu(II) in a 1:2 metal-to-ligand ratio, confirmed by molar conductivity (~200–300 S cm²/mol) and UV-Vis shifts (e.g., d-d transitions at ~600 nm) .
  • Detection methods : Chelation with Cu(II) in acetate buffer (pH 5.5) enhances fluorescence quenching, enabling trace quantification via fluorimetry (LOD: 0.1 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.